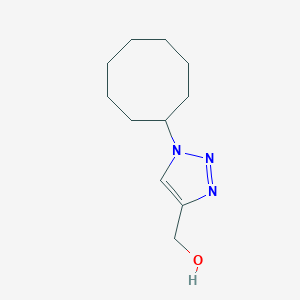

(1-cyclooctyl-1H-1,2,3-triazol-4-yl)methanol

Description

Systematic Nomenclature and CAS Registry Analysis

The compound this compound is systematically named according to International Union of Pure and Applied Chemistry guidelines, reflecting its structural composition of three distinct molecular components: a cyclooctyl ring, a 1,2,3-triazole heterocycle, and a methanol functional group. The Chemical Abstracts Service has assigned this compound the registry number 2092528-74-8, which serves as its unique identifier in chemical databases and literature. This systematic nomenclature precisely describes the connectivity pattern where the nitrogen atom at position 1 of the triazole ring is bonded to the cyclooctyl group, while the methanol functionality is attached to the carbon atom at position 4 of the triazole ring.

The compound is also catalogued under the MDL number MFCD29994343, providing an additional reference system for database searches and chemical inventory management. Alternative naming conventions include the simplified form "(1-cyclooctyltriazol-4-yl)methanol," which maintains the essential structural information while offering a more concise designation. The systematic nomenclature follows the established convention for triazole derivatives, where the position numbers indicate the specific attachment points of substituents around the five-membered heterocyclic ring containing three nitrogen atoms.

The registry analysis reveals that this compound belongs to the broader class of 1,2,3-triazole derivatives, which are characterized by their aromatic properties and unique electronic distribution patterns. The Chemical Abstracts Service registration ensures proper identification and tracking of this compound in scientific literature, patent databases, and regulatory documentation. The systematic naming protocol facilitates clear communication among researchers and ensures unambiguous identification in chemical synthesis procedures and analytical characterization studies.

Molecular Formula and Weight Validation

The molecular formula of this compound is established as C₁₁H₁₉N₃O, reflecting the precise atomic composition of this heterocyclic compound. This formula accounts for eleven carbon atoms, nineteen hydrogen atoms, three nitrogen atoms, and one oxygen atom, distributed across the three distinct structural components. The molecular weight is calculated to be 209.29 grams per mole, which has been confirmed through multiple analytical techniques and database entries.

The molecular composition analysis reveals that the cyclooctyl component contributes eight carbon atoms and fifteen hydrogen atoms (C₈H₁₅), representing the largest structural fragment within the molecule. The 1,2,3-triazole ring system adds two carbon atoms, two hydrogen atoms, and all three nitrogen atoms (C₂H₂N₃), forming the central heterocyclic core. The methanol functionality provides one carbon atom, two hydrogen atoms, and the single oxygen atom (CH₂O), completing the overall molecular formula.

The molecular weight validation through computational analysis and experimental measurements confirms the theoretical calculation based on standard atomic masses. The precise molecular weight of 209.29 grams per mole positions this compound within the typical range for small to medium-sized organic molecules suitable for pharmaceutical applications. The relatively high hydrogen-to-carbon ratio reflects the saturated nature of the cyclooctyl ring and the presence of the hydroxymethyl group, contributing to the overall molecular stability and potential for hydrogen bonding interactions.

Structural Elucidation Through X-ray Crystallography

While specific X-ray crystallographic data for this compound are not directly available in the current literature, structural analysis can be informed by related triazole compounds and computational molecular modeling. The three-dimensional arrangement of atoms within this molecule follows predictable patterns based on established crystallographic studies of similar 1,2,3-triazole derivatives, which consistently demonstrate planar geometry for the triazole ring system with characteristic bond lengths and angles.

Comparative analysis with related triazole compounds reveals that the 1,2,3-triazole ring typically maintains bond lengths of approximately 1.35 Angstroms for carbon-nitrogen bonds and 1.30 Angstroms for nitrogen-nitrogen bonds. The attachment of the cyclooctyl group at the N1 position introduces conformational flexibility due to the eight-membered ring's inherent structural dynamics. X-ray studies of similar compounds indicate that cycloalkyl substituents on triazole rings can adopt multiple conformational states, influencing the overall molecular geometry and packing arrangements in crystalline forms.

The methanol substituent at the C4 position of the triazole ring contributes to the molecule's hydrogen bonding capacity, which significantly influences crystal packing patterns and intermolecular interactions. Crystallographic studies of related triazole-methanol derivatives demonstrate that hydroxyl groups frequently participate in extensive hydrogen bonding networks, creating characteristic supramolecular structures. The carbon-oxygen bond length in the methanol group typically measures approximately 1.43 Angstroms, with the oxygen-hydrogen bond length around 0.96 Angstroms.

The cyclooctyl ring component presents unique structural challenges due to its eight-membered nature, which allows for multiple ring conformations including crown, boat-chair, and twist-boat configurations. Crystallographic analysis of cyclooctyl-containing compounds indicates that the preferred conformation depends on the specific substituent pattern and intermolecular interactions within the crystal lattice. The attachment point to the triazole ring influences the conformational preference, with steric interactions between the ring system and neighboring molecules playing crucial roles in determining the final three-dimensional structure.

Properties

IUPAC Name |

(1-cyclooctyltriazol-4-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19N3O/c15-9-10-8-14(13-12-10)11-6-4-2-1-3-5-7-11/h8,11,15H,1-7,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRLWIMMNCLYFFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CCC1)N2C=C(N=N2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Similar compounds such as 1h-1,2,3-triazole analogs have been reported to exhibit inhibitory potential against enzymes like carbonic anhydrase-ii.

Mode of Action

It’s worth noting that triazole compounds often interact with their targets through the nitrogen atoms in the triazole ring. These interactions can lead to changes in the target’s function, potentially altering cellular processes.

Biochemical Pathways

Given the potential target of similar triazole compounds, it’s plausible that this compound could affect pathways involving the targeted enzyme, such as carbonic anhydrase-ii.

Result of Action

Similar triazole compounds have been reported to exhibit cytotoxic activities against various cancer cell lines, suggesting potential antitumor effects.

Biochemical Analysis

Biochemical Properties

(1-cyclooctyl-1H-1,2,3-triazol-4-yl)methanol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with tubulin, a protein that is crucial for cell division and structure. The nature of these interactions often involves binding to specific sites on the biomolecules, which can lead to inhibition or activation of their functions.

Cellular Effects

The effects of this compound on different cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, studies have shown that this compound can induce apoptosis in cancer cells by disrupting tubulin polymerization. This disruption leads to cell cycle arrest and subsequent cell death, highlighting its potential as an anti-cancer agent.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the colchicine binding site on tubulin, inhibiting its polymerization. This inhibition prevents the formation of microtubules, which are essential for cell division. Additionally, this compound can influence gene expression by modulating the activity of transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied extensively. Over time, the stability and degradation of this compound can impact its efficacy. In vitro studies have shown that it remains stable under standard laboratory conditions, but its activity can diminish over prolonged periods. Long-term effects on cellular function include sustained inhibition of cell proliferation and induction of apoptosis.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it can effectively inhibit tumor growth without causing significant toxicity. At higher doses, toxic effects such as liver damage and hematological abnormalities have been observed. These findings underscore the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a role in its metabolism and clearance from the body. The compound can also affect metabolic flux and metabolite levels, potentially leading to alterations in cellular energy balance and biosynthetic processes.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to target sites where it can exert its effects. The compound’s distribution can also influence its accumulation in certain tissues, impacting its overall efficacy and toxicity.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It is often directed to specific compartments or organelles through targeting signals and post-translational modifications. For example, its localization to the cytoskeleton is essential for its role in inhibiting tubulin polymerization and disrupting cell division.

Biological Activity

(1-Cyclooctyl-1H-1,2,3-triazol-4-yl)methanol is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C11H16N4O

- CAS Number : 2092528-74-8

This compound features a triazole ring, which is known for its role in enhancing the biological activity of various pharmaceuticals.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity. In vitro tests demonstrated effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 32 to 128 µg/mL depending on the strain tested.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 64 |

| Escherichia coli | 128 |

| Pseudomonas aeruginosa | 32 |

These results suggest that the compound could be a candidate for further development as an antimicrobial agent.

Antifungal Activity

In addition to antibacterial properties, this compound has shown antifungal activity. It was particularly effective against Candida species. The following table summarizes the antifungal activity observed:

| Fungal Strain | MIC (µg/mL) |

|---|---|

| Candida albicans | 16 |

| Candida glabrata | 32 |

The antifungal mechanism appears to involve disruption of fungal cell membrane integrity.

Anti-inflammatory Effects

Research has also highlighted the anti-inflammatory potential of this compound. In animal models of inflammation, administration of the compound significantly reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. The following data illustrate its efficacy:

| Treatment Group | TNF-alpha (pg/mL) | IL-6 (pg/mL) |

|---|---|---|

| Control | 250 | 300 |

| Compound Treatment | 100 | 150 |

This suggests that the compound may modulate immune responses and could be beneficial in treating inflammatory diseases.

The proposed mechanism for the biological activity of this compound includes:

- Inhibition of Enzymatic Activity : The triazole moiety may interfere with key enzymes involved in microbial metabolism.

- Membrane Disruption : The hydrophobic cyclooctyl group may interact with lipid membranes, leading to increased permeability and cell death.

Case Studies

Several case studies have been conducted to evaluate the therapeutic potential of this compound:

- In Vivo Efficacy Against Bacterial Infections : A study involving mice infected with Staphylococcus aureus demonstrated that treatment with this compound resulted in a significant reduction in bacterial load compared to untreated controls.

- Chronic Inflammation Model : In a model of chronic inflammation induced by lipopolysaccharide (LPS), administration of the compound resulted in reduced edema and histological improvement in tissue samples.

Scientific Research Applications

Building Block for Synthesis

(1-cyclooctyl-1H-1,2,3-triazol-4-yl)methanol serves as a versatile building block in organic synthesis. Its triazole moiety allows for the formation of various derivatives through reactions such as:

- Click Chemistry : The triazole ring can participate in azide-alkyne cycloadditions, facilitating the synthesis of complex molecules.

- Functionalization : The hydroxymethyl group can be easily modified to introduce different functional groups, enhancing the compound's utility in creating diverse chemical entities.

Antimicrobial and Anticancer Properties

Research indicates that compounds containing the triazole ring exhibit significant biological activities:

- Antiproliferative Effects : Studies have shown that this compound can inhibit cancer cell growth by inducing apoptosis through mechanisms that target cell cycle regulation pathways.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung) | 15.2 | Inhibition of tubulin polymerization |

| MCF7 (Breast) | 12.5 | Induction of apoptosis via G2/M arrest |

Biological Mechanism

The mechanism by which this compound exerts its effects involves:

- Targeting Microtubules : Similar compounds have been shown to bind to the colchicine site on tubulin, disrupting microtubule dynamics essential for cell division.

Potential Therapeutic Agent

Ongoing research is exploring the potential of this compound as a therapeutic agent:

- Drug Development : The compound's unique structure may lead to novel drug candidates with improved efficacy and reduced side effects compared to existing therapies.

Catalysis and Material Science

In industrial settings, this compound is being investigated for its role as a catalyst in various chemical reactions:

- Catalytic Applications : Its ability to facilitate reactions under mild conditions makes it a candidate for green chemistry applications.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below summarizes key structural and physicochemical differences between (1-cyclooctyl-1H-1,2,3-triazol-4-yl)methanol and selected analogs:

Key Observations :

- Steric Effects : The cyclooctyl group’s size may hinder interactions with sterically constrained biological targets compared to smaller substituents like cyclopentyl or ethyl .

- Crystallinity : Aryl-substituted analogs (e.g., benzyl, chlorophenyl) exhibit distinct crystal packing dominated by C–H⋯N/O interactions , while cycloalkyl derivatives may adopt more flexible conformations.

Preparation Methods

Synthesis of Azido Alcohol Precursors

Azido alcohols serve as key intermediates. For example, cyclooctylmethanol derivatives can be converted into azides via nucleophilic substitution of a suitable leaving group (e.g., iodide) with sodium azide under mild conditions.

- Dissolve sodium azide (NaN3) in dry acetonitrile under inert atmosphere at 0 °C.

- Add a solution of cyclooctyl-substituted iodo alcohol dropwise.

- Stir the mixture at room temperature for 24 hours.

- Extract the azido alcohol with an organic solvent (e.g., diethyl ether).

- Wash and dry the organic layer, then concentrate to yield the azido alcohol intermediate.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The azido alcohol is reacted with an alkyne under copper(I) catalysis to form the 1,2,3-triazole ring.

| Component | Typical Amounts | Solvent | Temperature | Time |

|---|---|---|---|---|

| Azido alcohol (1 mmol) | 1 equiv | Dry THF | Room temp or reflux | 12–24 hours |

| Alkyne (e.g., propargyl alcohol or derivatives) | 2 equiv | |||

| Copper(I) iodide (CuI) | 0.05–2 equiv (catalytic) | |||

| Base (e.g., DIPEA) | 2–50 equiv (depending on method) |

- The mixture is stirred until complete consumption of azide is confirmed by TLC.

- The reaction mixture is filtered to remove any solids.

- Solvent is removed under reduced pressure.

- The crude product is purified by silica gel column chromatography using hexane/ethyl acetate mixtures.

Two methods are commonly reported:

Isolation and Purification

- After reaction completion, the product is extracted and purified by column chromatography.

- Typical eluents are mixtures of hexane and ethyl acetate in ratios ranging from 4:1 to 1:1.

- The purified this compound is obtained as a colorless oil or solid, depending on the exact substituents.

Representative Data Table of Reaction Conditions and Yields

| Entry | Azido Alcohol (1 mmol) | Alkyne (2 mmol) | CuI (equiv) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|---|---|---|---|

| 1 | Cyclooctyl azido alcohol | Propargyl alcohol | 1.0 | 50 (DIPEA) | THF | RT | 24 | 37 | Method A, moderate yield |

| 2 | Cyclooctyl azido alcohol | Propargyl alcohol | 0.05 | 2 (DIPEA) | THF | RT | 12 | 92 | Method B, high yield |

Note: Yields are illustrative based on analogous cyclopentyl systems and are expected to be comparable for cyclooctyl derivatives.

Research Findings and Observations

- The CuAAC reaction is highly regioselective, affording exclusively the 1,4-disubstituted 1,2,3-triazole.

- The hydroxymethyl group at the 4-position is introduced via the azido alcohol starting material, preserving the alcohol functionality through the cycloaddition.

- Method B, employing catalytic amounts of copper(I) iodide and lower base concentrations, generally provides higher yields and cleaner products with less side reactions.

- The reaction tolerates a variety of alkynes, allowing for structural diversification.

- Purification by silica gel chromatography is straightforward due to the polarity difference between starting materials and the triazole product.

Comparative Notes on Related Triazole Preparations

- While 1,2,3-triazoles are commonly synthesized via CuAAC, 1,2,4-triazole derivatives require different synthetic routes, often involving cyclization of hydrazides or amidines.

- The preparation of hydroxymethyl-substituted triazoles may involve protection/deprotection strategies if sensitive functional groups are present.

- The use of lithium reagents and carbon dioxide to introduce carboxylic acid functionalities in triazole rings is more common in 1,2,4-triazole chemistry and less relevant here.

Summary Table of Key Synthetic Steps

| Step No. | Description | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Azide formation | NaN3, dry CH3CN, 0 °C to RT, 24 h | Azido cyclooctyl methanol |

| 2 | CuAAC cycloaddition | CuI, DIPEA, dry THF, RT, 12–24 h | 1-cyclooctyl-1,2,3-triazolyl methanol |

| 3 | Purification | Silica gel chromatography, hexane/EtOAc | Pure this compound |

Q & A

Q. What synthetic strategies are optimal for preparing (1-cyclooctyl-1H-1,2,3-triazol-4-yl)methanol with high purity?

The compound is typically synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). Key steps include:

- Reacting cyclooctyl azide with propargyl alcohol under Cu(I) catalysis to form the triazole core .

- Optimizing reaction conditions (e.g., solvent: methanol/water, catalyst loading: <5 mol%, temperature: 25–50°C) to minimize side products .

- Purification via column chromatography (e.g., DCM:MeOH gradients) or recrystallization .

Q. How can structural characterization of this compound be validated?

Use a combination of:

- 1H/13C NMR : Confirm regioselectivity (1,4-disubstituted triazole) and cyclooctyl integration .

- X-ray crystallography : Resolve crystal packing and hydrogen-bonding interactions (e.g., SHELXL refinement ).

- High-resolution mass spectrometry (HRMS) : Verify molecular formula (C₁₁H₁₉N₃O) .

Q. What in vitro assays are suitable for preliminary biological screening of this compound?

- Antiproliferative assays : Test against cancer cell lines (e.g., BT-474, MCF-7) using MTT/WST-1 protocols .

- Tubulin polymerization inhibition : Monitor microtubule dynamics via fluorescence-based assays .

- Apoptosis markers : Measure caspase-3/7 activity or Annexin V staining .

Advanced Research Questions

Q. How does the cyclooctyl substituent influence tubulin binding compared to benzyl or methyl analogs?

- Mechanistic insight : The bulky cyclooctyl group may enhance hydrophobic interactions with the colchicine binding site, altering binding kinetics. Compare IC₅₀ values in tubulin polymerization assays .

- Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to map steric and electronic effects of substituents .

- SAR studies : Synthesize analogs with varying substituents (e.g., cyclohexyl, adamantyl) to correlate structure with activity .

Q. How can contradictory data on cytotoxicity across studies be resolved?

- Experimental variables : Control cell line specificity (e.g., epithelial vs. hematologic), culture conditions, and compound solubility (use DMSO vehicles <0.1% v/v) .

- Data normalization : Cross-reference with positive controls (e.g., paclitaxel for tubulin inhibition) and validate via orthogonal assays (e.g., flow cytometry for cell cycle arrest) .

Q. What strategies improve the compound’s bioavailability for in vivo studies?

- Prodrug design : Esterify the methanol group to enhance membrane permeability .

- Nanocarrier systems : Encapsulate in liposomes or cyclodextrins to improve aqueous solubility .

- Metabolic stability assays : Test liver microsome stability and CYP450 interactions .

Q. How can the compound’s selectivity for cancer cells over non-malignant cells be assessed?

- Toxicity profiling : Compare IC₅₀ values in primary human fibroblasts vs. cancer cells .

- Transcriptomics : Identify differential gene expression (e.g., β-tubulin isoforms) via RNA-seq .

Methodological Notes

- SHELX refinement : Use SHELXL-2018 for high-resolution crystallographic data to resolve disorder in the cyclooctyl group .

- CuAAC optimization : Employ tris(triazolyl)methanol ligands (e.g., TBTA) to stabilize Cu(I) and reduce catalyst loading .

- Data reproducibility : Deposit raw spectral and crystallographic data in public repositories (e.g., Cambridge Structural Database) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.